![molecular formula C9H13NO B14638643 2-Isocyanatobicyclo[2.2.2]octane CAS No. 52395-93-4](/img/structure/B14638643.png)
2-Isocyanatobicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isocyanatobicyclo[2.2.2]octane is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigid and strain-free framework. The isocyanate functional group attached to the bicyclic structure makes it a valuable intermediate in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanatobicyclo[2.2.2]octane typically involves the cyclization of appropriate precursors. One common method is the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method ensures the formation of the bicyclic core with high efficiency.
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions under controlled conditions. The use of high-purity reagents and optimized reaction parameters ensures the consistent quality and yield of the compound.
化学反応の分析
Types of Reactions: 2-Isocyanatobicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Amines and related derivatives.
Substitution: Urea derivatives and other substituted products.
科学的研究の応用
2-Isocyanatobicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.
作用機序
The mechanism of action of 2-Isocyanatobicyclo[2.2.2]octane involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to interact with various molecular targets, including proteins and enzymes, leading to potential biological effects. The bicyclic structure provides a rigid framework that can influence the compound’s binding affinity and specificity.
類似化合物との比較
Bicyclo[1.1.1]pentane: Known for its shorter bridgehead carbon distance and higher strain.
Cubane: Exhibits unique stability issues under certain conditions.
Bicyclo[2.2.2]octane: Shares a similar core structure but lacks the isocyanate functional group.
Uniqueness: 2-Isocyanatobicyclo[2.2.2]octane stands out due to its combination of a rigid bicyclic structure and a highly reactive isocyanate group. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications .
特性
CAS番号 |
52395-93-4 |
|---|---|
分子式 |
C9H13NO |
分子量 |
151.21 g/mol |
IUPAC名 |
2-isocyanatobicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H13NO/c11-6-10-9-5-7-1-3-8(9)4-2-7/h7-9H,1-5H2 |
InChIキー |
MLANGKNUMZYBFW-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC1CC2N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole](/img/structure/B14638561.png)
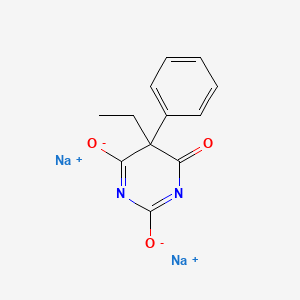
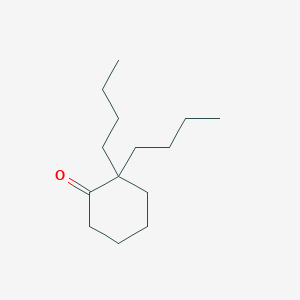

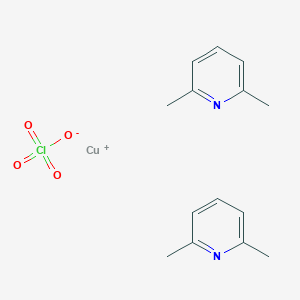
![1-Methyl-4-[(trichloromethyl)sulfonyl]benzene](/img/structure/B14638606.png)
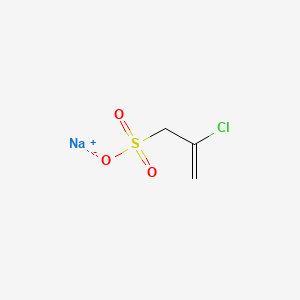
![1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]-](/img/structure/B14638609.png)
![6-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14638611.png)
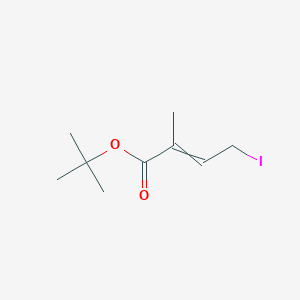
![1-Ethyl-3,4-diphenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14638619.png)
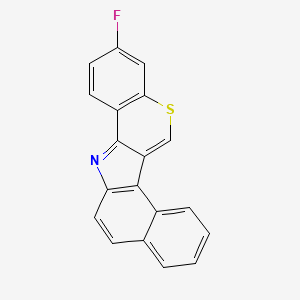
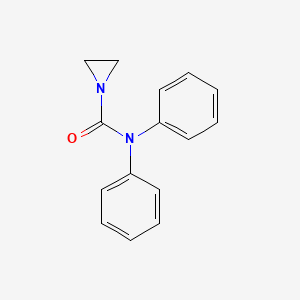
![1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one](/img/structure/B14638648.png)
